3-Fluoro-4-(3-methoxyphenyl)phenol
Description
3-Fluoro-4-(3-methoxyphenyl)phenol is a fluorinated aromatic compound characterized by a phenol backbone substituted with a fluorine atom at the 3-position and a 3-methoxyphenyl group at the 4-position. This structural configuration imparts unique electronic and steric properties, making it relevant in materials science and pharmaceutical research. The fluorine atom enhances electronegativity and metabolic stability, while the methoxyphenyl group contributes to π-π stacking interactions, which are critical in liquid crystal design and supramolecular assemblies .
Properties
IUPAC Name |
3-fluoro-4-(3-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-11-4-2-3-9(7-11)12-6-5-10(15)8-13(12)14/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWGBMDJWDHREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684154 | |
| Record name | 2-Fluoro-3'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-63-0 | |
| Record name | 2-Fluoro-3'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Another method involves the Friedel-Crafts acylation reaction, where an acyl group is introduced to the aromatic ring. This reaction requires the use of a Lewis acid catalyst, such as aluminum chloride, and is typically carried out under anhydrous conditions .
Industrial Production Methods
Industrial production of 3-Fluoro-4-(3-methoxyphenyl)phenol may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The Suzuki-Miyaura coupling reaction is often preferred due to its efficiency and the availability of reagents.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-methoxyphenyl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically require strong acids or bases as catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-Fluoro-4-(3-methoxyphenyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features make it a candidate for drug development.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-methoxyphenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity. The methoxy group may also influence its pharmacokinetic properties, such as absorption and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The compound’s analogs vary in substituent type, position, and electronic effects. Key comparisons include:
4-(3-Fluoro-4-methoxyphenyl)phenol (CAS 1136617-28-1)
- Molecular Formula : C₁₃H₁₁FO₂
- Molecular Weight : 218.22 g/mol
- Substituents : A 3-fluoro-4-methoxyphenyl group replaces the 3-methoxyphenyl group in the target compound.
3-Fluoro-4-(trifluoromethyl)phenol (CAS 219581-07-4)
- Molecular Formula : C₇H₄F₄O
- Molecular Weight : 180.10 g/mol
- Substituents : A trifluoromethyl group replaces the methoxyphenyl moiety.
- Impact : The strong electron-withdrawing trifluoromethyl group increases acidity (pKa ~6–7) compared to the methoxyphenyl analog (pKa ~8–9). This enhances reactivity in electrophilic substitutions and utility in electronic materials .
3-Fluoro-4-methylphenol
- Molecular Formula : C₇H₇FO
- Molecular Weight : 126.13 g/mol
- Substituents : A methyl group replaces the methoxyphenyl group.
- Impact: Reduced steric hindrance and lower polarity improve solubility in non-polar solvents, making it a versatile intermediate in organic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
